molecular formula C12H20Cl2N2O4 B13985034 4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine CAS No. 6625-03-2

4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine

Cat. No.: B13985034
CAS No.: 6625-03-2
M. Wt: 327.20 g/mol
InChI Key: NEOQMMWFZUUQDZ-UHFFFAOYSA-N
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Description

4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine is a chemical compound with the molecular formula C12H20Cl2N2O4. It is known for its unique structure, which includes both morpholine and dichloro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine typically involves the reaction of morpholine with a dichloro-substituted butenoic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

    Medicine: It may have potential therapeutic applications, although further research is needed to confirm its efficacy and safety.

    Industry: This compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine involves its interaction with specific molecular targets and pathways. The dichloro and morpholine groups may play a role in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4,4-Dichloro-2-morpholin-4-ylbutanoic acid: Similar structure but lacks the enoic acid group.

    2-Morpholin-4-ylbut-3-enoic acid: Similar structure but lacks the dichloro groups.

    4-Chloro-2-morpholin-4-ylbut-3-enoic acid: Similar structure with only one chloro group.

Uniqueness

4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine is unique due to the presence of both dichloro and morpholine groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

6625-03-2

Molecular Formula

C12H20Cl2N2O4

Molecular Weight

327.20 g/mol

IUPAC Name

4,4-dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine

InChI

InChI=1S/C8H11Cl2NO3.C4H9NO/c9-7(10)5-6(8(12)13)11-1-3-14-4-2-11;1-3-6-4-2-5-1/h5-6H,1-4H2,(H,12,13);5H,1-4H2

InChI Key

NEOQMMWFZUUQDZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1.C1COCCN1C(C=C(Cl)Cl)C(=O)O

Origin of Product

United States

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